molecular formula C8H18ClNO2S B1432381 N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride CAS No. 1630096-67-1

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride

Cat. No.: B1432381
CAS No.: 1630096-67-1
M. Wt: 227.75 g/mol
InChI Key: MPWHKMYWAFEZQN-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a cyclobutylmethyl group attached to a propane-1-sulfonamide backbone, with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of propane-1-sulfonyl chloride with cyclobutylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar mechanism of action but different structural features.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is unique due to its cyclobutylmethyl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural variation can lead to differences in solubility, stability, and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(cyclobutylmethyl)propane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)9-7-8-4-3-5-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWHKMYWAFEZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630096-67-1
Record name 1-Propanesulfonamide, N-(cyclobutylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630096-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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